

# Application of PBR28 in Studying Psychiatric Disorders: Application Notes and Protocols

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## Compound of Interest

Compound Name: PBR28

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## For Researchers, Scientists, and Drug Development Professionals

The positron emission tomography (PET) radioligand [11C]**PBR28** is a valuable tool for in vivo quantification of the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. Upregulation of TSPO is observed in activated microglia and astrocytes, making it a key target for investigating the role of neuroinflammatory processes in the pathophysiology of various psychiatric disorders. This document provides detailed application notes and protocols for utilizing [11C]**PBR28** in psychiatric research, with a focus on schizophrenia and major depressive disorder.

## Introduction to PBR28 and TSPO

[11C]**PBR28** is a second-generation TSPO radioligand that offers high affinity and a favorable signal-to-noise ratio for PET imaging.[1] TSPO is located on the outer mitochondrial membrane and is expressed at low levels in the healthy brain.[2] However, its expression is significantly increased in response to brain injury and inflammation, primarily in glial cells such as microglia and astrocytes.[2] This upregulation makes TSPO a sensitive marker for neuroinflammatory processes implicated in psychiatric conditions like schizophrenia, psychosis, and major depressive disorder.[3][4]

## Quantitative Data Summary

The following tables summarize quantitative findings from key studies using [11C]**PBR28** PET to investigate TSPO levels in schizophrenia and major depressive disorder. The primary outcome measure is often the total volume of distribution (VT), which is proportional to the density of available TSPO sites. Other measures include the distribution volume ratio (DVR) and standardized uptake value (SUV).

Table 1: [11C]**PBR28** PET Findings in Schizophrenia and Ultra-High Risk for Psychosis

Study	Population	Brain Region	Outcome Measure	Finding	Statistical Significance
Bloomfield et al. (2016)[5][6]	Ultra-High Risk (UHR) for Psychosis (n=14) vs. Healthy Controls (HC) (n=14)	Total Gray Matter	DVR	Elevated in UHR	F=10.33, p=0.004, Cohen's d > 1.2
Frontal Lobe Gray Matter	DVR	Elevated in UHR	-		
Temporal Lobe Gray Matter	DVR	Elevated in UHR	-		
Schizophrenia (SCZ) (n=14) vs. HC (n=14)	Total Gray Matter	DVR	Elevated in SCZ	F=20.8, p<0.001, Cohen's d > 1.7	
Frontal Lobe Gray Matter	DVR	Elevated in SCZ	-		
Temporal Lobe Gray Matter	DVR	Elevated in SCZ	-		
Veronese et al. (2021)[3]	Schizophrenia (n=7)	Various	VND (non-displaceable binding)	1.99 mL/cm <sup>3</sup>	Similar to healthy controls

Table 2: [11C]PBR28 PET Findings in Major Depressive Disorder (MDD)

Study	Population	Brain Region	Outcome Measure	Finding	Statistical Significance
Richards et al. (2018)[7]	Unmedicated MDD (n=12) vs. HC (n=20)	Subgenual Prefrontal Cortex (sgPFC)	VT/fp	Higher in unmedicated MDD	Cohen's d = 0.64, p = 0.038
Anterior Cingulate Cortex (ACC)	VT/fp	Higher in unmedicated MDD	Cohen's d = 0.60, p = 0.049		
Hannestad et al. (2013)[4][8]	MDD (n=10) vs. HC (n=10)	Multiple ROIs	VT	No significant difference	-
Setiawan et al. (2015)[9]	MDD (n=20) vs. HC (n=20)	Prefrontal Cortex, Anterior Cingulate Cortex, Insula	VT	Increased in MDD	p < 0.05 for all regions

## Experimental Protocols

### Radiosynthesis of [11C]PBR28

The automated synthesis of [11C]PBR28 is a critical first step. An optimized and robust method is essential for consistent radiochemical yield and purity.

Protocol for Automated Radiosynthesis:[10][11][12][13]

- Production of [11C]CO<sub>2</sub>: Irradiate a nitrogen target containing 0.2% oxygen with protons in a cyclotron.
- Conversion to [11C]CH<sub>4</sub>: Reduce the produced [11C]CO<sub>2</sub> to [11C]methane using a nickel catalyst at high temperature (e.g., 360°C).

- Formation of [11C]MeI: React [11C]methane with gaseous iodine at a higher temperature (e.g., 760°C) to form [11C]methyl iodide.
- Radiolabeling Reaction: React the desmethyl-**PBR28** precursor with [11C]MeI in the presence of a base (e.g., aqueous NaOH) in a suitable solvent like DMSO at an elevated temperature (e.g., 60°C) for approximately 5 minutes.
- Purification: Purify the resulting [11C]**PBR28** using high-performance liquid chromatography (HPLC).
- Formulation: Formulate the purified [11C]**PBR28** in a sterile solution for intravenous injection.

## Subject Preparation and Genotyping

A crucial aspect of studies using second-generation TSPO ligands like **PBR28** is accounting for a common genetic polymorphism.

Protocol for Subject Preparation:

- Informed Consent: Obtain written informed consent from all participants in accordance with institutional review board (IRB) guidelines.
- Medical and Psychiatric Screening: Conduct thorough medical and psychiatric evaluations to determine eligibility based on inclusion and exclusion criteria.
- Genotyping for rs6971 Polymorphism:
  - Collect a blood or saliva sample from each participant.
  - Extract genomic DNA.
  - Perform genotyping for the rs6971 single nucleotide polymorphism (SNP) in the TSPO gene.<sup>[7][14]</sup> This polymorphism results in three binding affinity groups:
    - High-Affinity Binders (HABs; C/C genotype)
    - Mixed-Affinity Binders (MABs; C/T genotype)

- Low-Affinity Binders (LABs; T/T genotype)
  - It is critical to either exclude LABs from the study, as they show negligible specific binding of [11C]**PBR28**, or to analyze the data stratified by genotype.[\[2\]](#)

## [11C]**PBR28** PET Imaging

Protocol for PET Scan Acquisition:

- Subject Positioning: Position the subject comfortably in the PET scanner with their head stabilized to minimize motion.
- Transmission Scan: Perform a transmission scan for attenuation correction.
- Radiotracer Injection: Administer a bolus intravenous injection of [11C]**PBR28**. The typical injected dose is around 300-370 MBq.[\[15\]](#)
- Dynamic PET Scan: Acquire dynamic PET data in 3D mode for 90-120 minutes post-injection.[\[4\]](#) The data is typically binned into a series of time frames (e.g., 8 x 15s, 3 x 1 min, 5 x 2 min, 5 x 5 min, 5 x 10 min).[\[15\]](#)
- Arterial Blood Sampling: For full kinetic modeling to determine VT, arterial blood sampling is required throughout the scan to measure the arterial input function (the concentration of the parent radiotracer in arterial plasma over time).[\[4\]](#)

## Data Analysis

Protocol for PET Data Analysis:

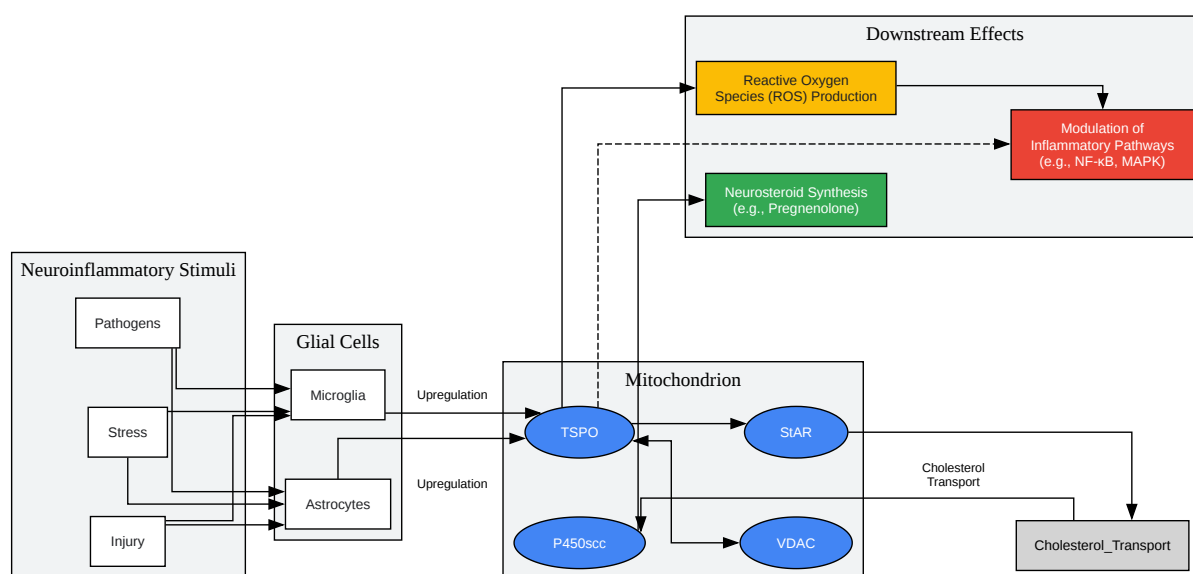
- Image Reconstruction: Reconstruct the dynamic PET images with corrections for attenuation, scatter, and random coincidences.
- Image Registration: Co-register the PET images with the subject's structural MRI scan to allow for anatomical delineation of regions of interest (ROIs).
- Kinetic Modeling:

- Use the arterial input function and the time-activity curves from the ROIs to perform kinetic modeling.
- The two-tissue compartment model (2TCM) is the most commonly used model for  $[11C]$ **PBR28** data, providing estimates of VT.<sup>[4]</sup> Some studies have proposed a modified model (2TCM-1K) that accounts for TSPO binding in the vascular endothelium.<sup>[15][16][17]</sup>
- Outcome Measures:
  - VT (Total Volume of Distribution): The primary outcome measure, representing the ratio of the concentration of the radiotracer in a brain region to that in plasma at equilibrium. It is proportional to the density of available TSPO sites.
  - DVR (Distribution Volume Ratio): A semi-quantitative measure calculated as the ratio of VT in a target region to VT in a pseudo-reference region (often the whole brain).<sup>[18]</sup>
  - SUV (Standardized Uptake Value): Another semi-quantitative measure, calculated as the tissue radioactivity concentration normalized for injected dose and body weight. The relationship between SUV and VT can be variable.<sup>[19]</sup>

## Visualizations

### Signaling Pathways and Experimental Workflow

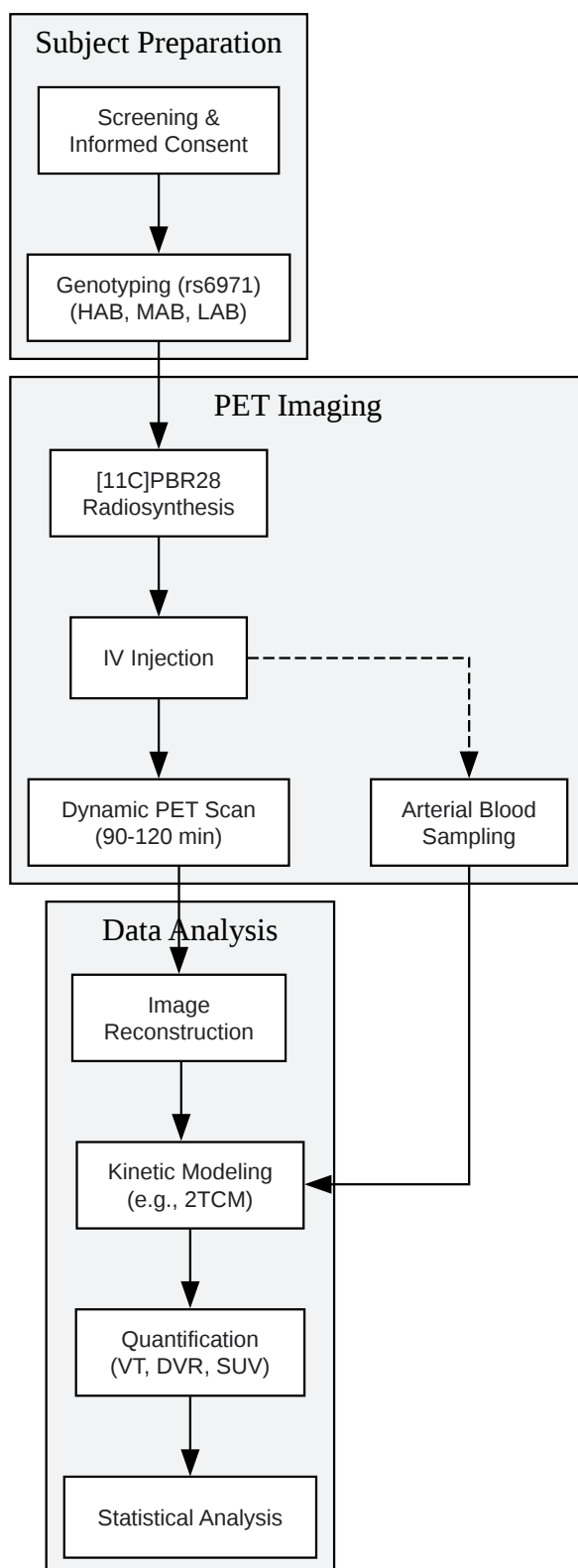
The following diagrams, generated using the DOT language, illustrate key concepts related to the application of **PBR28** in psychiatric research.



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Caption: TSPO Signaling in Neuroinflammation.





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- To cite this document: BenchChem. [Application of PBR28 in Studying Psychiatric Disorders: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15558978#application-of-pbr28-in-studying-psychiatric-disorders]

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